molecular formula C5H5NO4-2 B1219421 Iminoglutarate CAS No. 23648-80-8

Iminoglutarate

Cat. No. B1219421
CAS RN: 23648-80-8
M. Wt: 143.1 g/mol
InChI Key: UZWLXPOZNAJCJV-UHFFFAOYSA-L
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Description

Iminoglutarate is a chemical compound with the molecular formula C5H5NO4 . It is also known by other names such as 2-Iminopentandioat, 2-Iminopentanedioate, and α-Iminoglutarate .


Synthesis Analysis

The synthesis of this compound is associated with the enzyme glutamine synthetase . This enzyme catalyzes the reaction of L-glutamate with ammonia and ATP to form L-glutamine . The reduced flavin then reduces a postulated this compound intermediate to glutamate .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of this compound is 143.099 Da, and its monoisotopic mass is 143.022949 Da .


Chemical Reactions Analysis

Two mechanisms have been postulated for the formation of the this compound intermediate during the glutamate dehydrogenase-catalyzed reductive amination of α-ketoglutarate . One involves the nucleophilic attack of ammonia on a covalently bound Schiff base in the enzyme-NADPH-α-ketoglutarate complex, and the other involves the reaction of ammonia with the carbonyl group of α-ketoglutarate in this ternary complex .

Scientific Research Applications

Imino Sugars as Glucose Sensors

Research shows that imino sugars, including derivatives of iminoglutarate, have been studied for their interactions with human glucose sensors, specifically the sodium/glucose cotransporter type 3 (hSGLT3). This study provides insights into the substrate binding interactions of hSGLT3 and may have significant implications for the clinical application of imino sugars (Voss et al., 2007).

Role in Glutamate Dehydrogenase Reaction

This compound is postulated as an intermediate in the glutamate dehydrogenase catalyzed reaction. Studies have provided direct evidence of this by showing the glutamate dehydrogenase catalyzed reduction of delta 1-pyrroline-2-carboxylic acid (a cyclic-alpha-imino acid) to proline (an alpha-amino acid) (Fisher, Srinivasan & Rougvie, 1982).

Catalysis of this compound Formation

Research on bovine glutamate dehydrogenase has shown that it catalyzes the reversible formation of α-iminoglutarate from α-ketoglutarate and ammonia. This process has been studied to understand the enzyme-mediated production of glutamate under various conditions, shedding light on the enzymatic mechanisms involving this compound (Hochreiter, Patek & Schellenberg, 1972).

Inhibition of Glutamate Dehydrogenase

Compounds structurally related to this compound have been tested as inhibitors of the glutamate dehydrogenase reaction. This research is crucial in understanding the biochemical pathways involving this compound and its analogs in various metabolic reactions (Choudhury & Punekar, 2007).

Mechanism of Action

The mechanism of action of iminoglutarate involves the enzyme glutamine synthetase . This enzyme catalyzes the reaction of L-glutamate with ammonia and ATP to form L-glutamine . The reduced flavin then reduces a postulated this compound intermediate to glutamate .

properties

IUPAC Name

2-iminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWLXPOZNAJCJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946463
Record name 2-Iminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23648-80-8
Record name Iminoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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